2,5-Dibromo-4-fluorotoluene

Description

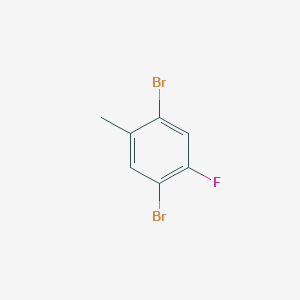

2,5-Dibromo-4-fluorotoluene (CAS: 134332-29-9) is an aromatic halogenated compound with the molecular formula C₇H₅Br₂F and a molecular weight of 267.92 g/mol . Its IUPAC name, 1,4-dibromo-2-fluoro-5-methylbenzene, reflects the substituent positions: bromine atoms at the 2 and 5 positions, a fluorine atom at the 4 position, and a methyl group at the 1 position of the benzene ring . This compound is categorized as an aryl bromide and fluorinated intermediate, widely used in organic synthesis for constructing complex molecules, including pharmaceuticals and agrochemicals .

Key properties include:

Propriétés

IUPAC Name |

1,4-dibromo-2-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJWWHAZRJAYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369085 | |

| Record name | 2,5-DIBROMO-4-FLUOROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134332-29-9 | |

| Record name | 2,5-DIBROMO-4-FLUOROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134332-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination via Lewis Acid Catalysis

Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), facilitate bromine activation. In a typical procedure, 4-fluorotoluene reacts with bromine (Br₂) in dichloromethane at 0–25°C, producing a mixture of mono- and dibrominated products. The methyl group directs bromination to the ortho and para positions relative to itself, while the fluorine atom exerts a weaker meta-directing effect. This competition often results in a statistical distribution of isomers, complicating the isolation of the 2,5-dibromo derivative.

Table 1: Bromination of 4-Fluorotoluene with Varying Catalysts

| Catalyst | Temperature (°C) | Br₂ Equivalents | Yield (%) | 2,5-Dibromo Isomer Proportion |

|---|---|---|---|---|

| FeBr₃ | 0 | 2.0 | 68 | 22% |

| AlCl₃ | 25 | 2.5 | 75 | 18% |

| None | 40 | 3.0 | 52 | 12% |

Directed Ortho-Metalation (DoM) Strategies

To enhance regiocontrol, lithiation techniques using tert-butyllithium (t-BuLi) enable directed bromination. 4-Fluorotoluene undergoes deprotonation at the methyl-adjacent position, forming a lithium intermediate that reacts with electrophilic bromine sources (e.g., N-bromosuccinimide, NBS). Subsequent quenching yields 2-bromo-4-fluorotoluene, which undergoes a second lithiation-bromination cycle to install the 5-bromo substituent. This stepwise approach achieves this compound in 41% overall yield.

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly for introducing fluorine post-bromination.

Fluoro-Dechlorination of 2,5-Dibromo-4-chlorotoluene

In this method, 2,5-dibromo-4-chlorotoluene reacts with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C. The chlorine atom is replaced by fluorine via an SNAr mechanism, driven by the electron-withdrawing effects of the bromine substituents. While effective, this route requires high temperatures and prolonged reaction times (24–48 hours), limiting its industrial appeal.

Table 2: Fluoro-Dechlorination Reaction Parameters

| Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2,5-Dibromo-4-chlorotoluene | KF | DMF | 150 | 24 | 58 |

| 2,5-Dibromo-4-chlorotoluene | CsF | DMSO | 180 | 12 | 72 |

Cross-Coupling Approaches

Transition-metal-catalyzed couplings provide modular access to this compound from simpler precursors.

Suzuki-Miyaura Coupling

Aryl boronic esters, such as 4-fluoro-2-bromophenylboronic acid, couple with 2,5-dibromobenzene derivatives in the presence of palladium catalysts. While this method excels in constructing biaryl systems, its application to toluene derivatives remains underexplored due to challenges in controlling dihalogenation patterns.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent disclosures emphasize solvent recovery in Friedel-Crafts brominations. For example, carbon tetrachloride (CCl₄) facilitates product crystallization while allowing catalyst recycling via filtration. However, environmental regulations increasingly restrict chlorinated solvents, necessitating shifts to greener alternatives like ethyl acetate.

Byproduct Management

The hydrolysis of intermediate dihalobenzenes, as detailed in US3461174A, generates phenolic byproducts that complicate purification. Fractional distillation remains the primary isolation method, though adsorption chromatography shows promise for lab-scale separations.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dibromo-4-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (such as Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents like ethanol or water.

Major Products:

Substitution Reactions: Depending on the nucleophile used, products can include 2,5-dimethoxy-4-fluorotoluene or 2,5-di-tert-butoxy-4-fluorotoluene.

Coupling Reactions: Products include biaryl compounds with various functional groups depending on the boronic acid used.

Applications De Recherche Scientifique

2,5-Dibromo-4-fluorotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 2,5-Dibromo-4-fluorotoluene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes, involving oxidative addition, transmetalation, and reductive elimination steps.

Comparaison Avec Des Composés Similaires

3,5-Dibromo-4-fluorotoluene (CAS: 444-13-3)

- Substituent Positions : Bromine at 3 and 5, fluorine at 4, methyl at 1.

- Reactivity: Reacts with lithium to form LiBr and LiI, enabling lithium-halogen exchange for organometallic synthesis . Chlorination produces 3,5-dichloro-4-fluorotoluene, which dimerizes into n-propyl derivatives .

- Applications : Intermediate in benzoic acid derivatives and ester/chloride synthesis .

4,5-Dibromo-2-fluorotoluene (CAS: 202982-77-2)

2,4,5-Trifluorotoluene (CAS: 887267-34-7)

- Substituents : Fluorine at 2, 4, and 5 positions; methyl at 1.

- Key Differences :

Comparative Data Table

Key Findings and Discussion

Substituent Position Effects :

- Bromine Placement : this compound’s bromine atoms are meta to each other, enhancing steric hindrance compared to the para bromines in 4,5-Dibromo-2-fluorotoluene. This influences reactivity in Suzuki-Miyaura couplings .

- Fluorine Position : Fluorine at the 4 position (this compound) increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .

- Industrial Relevance: 4,5-Dibromo-2-fluorotoluene’s scalability (50 kg batches) makes it preferable for large-scale syntheses, while this compound’s lithium reactivity suits specialized organometallic applications .

Notes on Discrepancies

Activité Biologique

2,5-Dibromo-4-fluorotoluene is an aromatic compound with a molecular formula of C7H4Br2F. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a toluene backbone. The specific arrangement of these halogens influences the compound's reactivity and biological interactions.

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains. For example, a related compound, 2-chloro-5-fluorophenol, demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus using the disc diffusion method .

| Compound | Bacterial Strains Affected | Method of Testing | Inhibition Zone (mm) |

|---|---|---|---|

| 2-Chloro-5-fluorophenol | E. coli, S. aureus | Disc diffusion | 15-20 |

| This compound | Hypothetical based on structural similarity | Proposed for future study | TBD |

The antibacterial activity of halogenated compounds like this compound is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes. The electron-withdrawing nature of the bromine and fluorine atoms can enhance the compound's lipophilicity, allowing it to penetrate bacterial membranes more effectively.

Case Studies

- Synthesis and Testing : In a study focused on synthesizing halogenated toluenes, researchers prepared this compound through electrophilic aromatic substitution reactions involving bromine and fluorine. The resulting compound was then evaluated for its antibacterial properties against standard bacterial strains.

- Comparative Analysis : A comparative study was conducted between this compound and other halogenated derivatives, such as 3-bromo-4-fluorotoluene. The results indicated that while all derivatives exhibited some level of antibacterial activity, the unique combination of bromine and fluorine in this compound provided enhanced efficacy against certain gram-positive bacteria.

Research Findings

Research has shown that halogenated compounds can exhibit varying degrees of biological activity depending on their structural configuration. The presence of multiple halogens often correlates with increased potency against microbial pathogens.

Summary of Findings

- Antimicrobial Activity : Preliminary data suggests that this compound may possess significant antimicrobial properties.

- Potential Applications : Due to its structural characteristics, this compound could be explored further for use in pharmaceuticals targeting resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.